

3,4-Diaminobenzhydrazide chemical properties and structure

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Compound of Interest

Compound Name: 3,4-Diaminobenzhydrazide

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3,4-Diaminobenzhydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminobenzhydrazide is a versatile aromatic hydrazine derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing two adjacent amino groups and a hydrazide moiety, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, polymers, and as a derivatizing agent in analytical chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of **3,4-Diaminobenzhydrazide**, with a focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are provided, alongside visualizations of key chemical transformations and its relevance in biological pathways.

Chemical Properties and Structure

3,4-Diaminobenzhydrazide is a stable, solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **3,4-Diaminobenzhydrazide**

Property	Value	Source(s)
IUPAC Name	3,4-diaminobenzohydrazide	[1]
Molecular Formula	C ₇ H ₁₀ N ₄ O	[1]
Molecular Weight	166.18 g/mol	[1]
CAS Number	103956-09-8	[1]
Melting Point	157-161 °C	[2]
Boiling Point	Not reported in literature	
Solubility	Soluble in polar organic solvents.	General knowledge
pKa	Not reported in literature	
Appearance	Solid	General knowledge
InChI	InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,8-10H2,(H,11,12)	[1]
SMILES	C1=CC(=C(C=C1C(=O)NN)N)N	[1]

The structure of **3,4-Diaminobenzhydrazide**, featuring a benzene ring substituted with two adjacent amino groups and a hydrazide functional group, is a key determinant of its reactivity.

Experimental Protocols

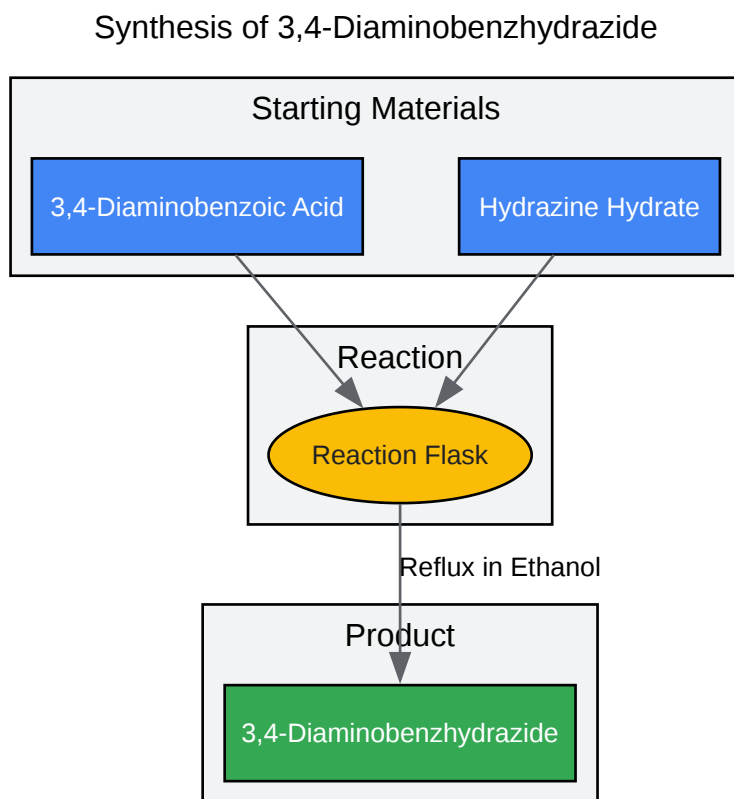
Synthesis of 3,4-Diaminobenzhydrazide

The most common laboratory synthesis of **3,4-Diaminobenzhydrazide** involves the hydrazinolysis of 3,4-diaminobenzoic acid.[2]

Protocol: Synthesis of **3,4-Diaminobenzhydrazide** from 3,4-Diaminobenzoic Acid

- Materials:

- 3,4-Diaminobenzoic acid
- Hydrazine hydrate (80-95%)
- Ethanol
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid in ethanol.
 - Add an excess of hydrazine hydrate to the suspension.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, allow the reaction mixture to cool to room temperature.
 - The product will precipitate out of the solution. Collect the solid by vacuum filtration.
 - Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
 - Dry the purified **3,4-Diaminobenzhydrazide** under vacuum.



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Caption: Synthetic workflow for **3,4-Diaminobenzhydrazide**.

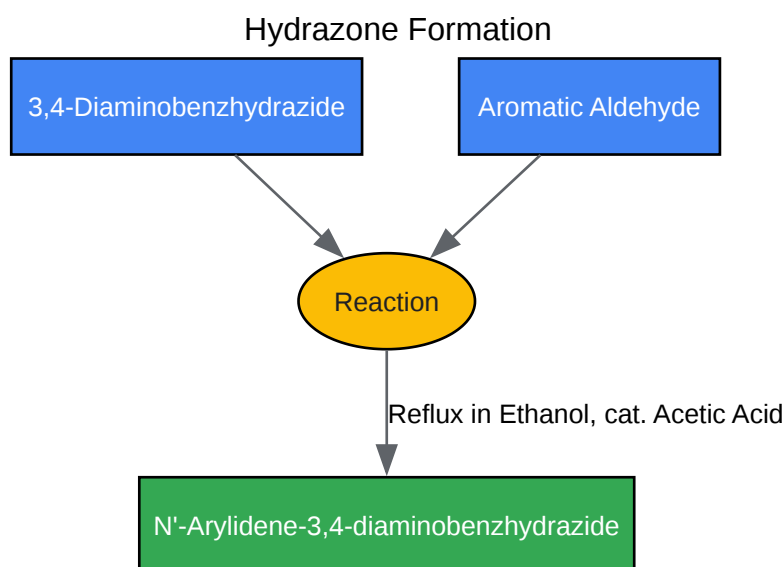
Synthesis of N'-Arylidene-3,4-diaminobenzhydrazides (Hydrazones)

The hydrazide moiety of **3,4-Diaminobenzhydrazide** readily undergoes condensation with aldehydes to form hydrazones.[3]

Protocol: General Synthesis of N'-Arylidene-**3,4-diaminobenzhydrazides**

- Materials:
 - **3,4-Diaminobenzhydrazide**

- Substituted aromatic aldehyde
- Ethanol
- Glacial acetic acid (catalytic amount)
- Procedure:
 - Dissolve **3,4-Diaminobenzhydrazide** in ethanol in a round-bottom flask.
 - Add an equimolar amount of the desired substituted aromatic aldehyde.
 - Add a catalytic amount of glacial acetic acid to the mixture.
 - Reflux the reaction mixture for several hours, monitoring by TLC.
 - After completion, cool the mixture to room temperature to allow the product to crystallize.
 - Collect the solid product by filtration, wash with cold ethanol, and dry.



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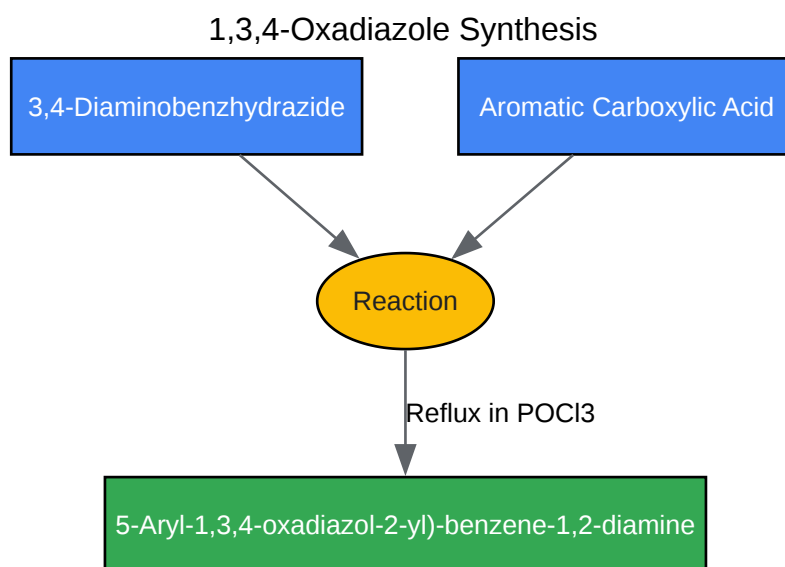
Caption: General scheme for hydrazone synthesis.

Synthesis of 5-Aryl-1,3,4-oxadiazol-2-yl)-benzene-1,2-diamines

3,4-Diaminobenzhydrazide is a key precursor for the synthesis of 1,3,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry.[\[4\]](#)

Protocol: General Synthesis of 5-Aryl-1,3,4-oxadiazol-2-yl)-benzene-1,2-diamines

- Materials:
 - **3,4-Diaminobenzhydrazide**
 - Aromatic carboxylic acid
 - Phosphorus oxychloride (POCl_3)
- Procedure:
 - In a round-bottom flask, dissolve **3,4-Diaminobenzhydrazide** and an equimolar amount of the desired aromatic carboxylic acid in an excess of phosphorus oxychloride.
 - Heat the reaction mixture to reflux for several hours.
 - Monitor the reaction progress by TLC.
 - After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl_3 .
 - Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.
 - Collect the solid product by filtration, wash thoroughly with water, and dry.



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Caption: Synthesis of 1,3,4-oxadiazole derivatives.

Spectroscopic Data

Detailed spectroscopic data for **3,4-Diaminobenzhydrazide** is not widely available in the literature. However, based on its structure, the following characteristic signals can be predicted.

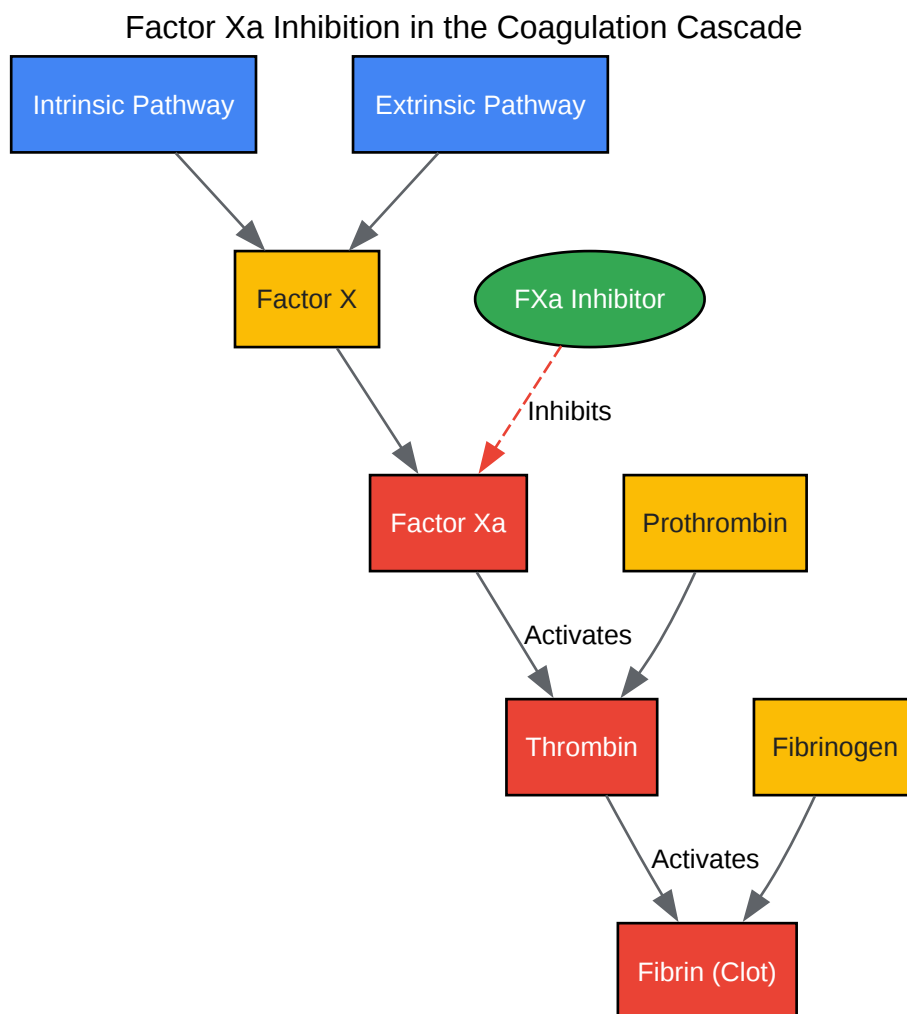
Table 2: Predicted Spectroscopic Data for **3,4-Diaminobenzhydrazide**

Technique	Predicted Observations
^1H NMR	Signals for aromatic protons, two distinct signals for the two different $-\text{NH}_2$ groups, and a signal for the $-\text{NHNH}_2$ protons. Aromatic protons would appear in the range of 6.0-7.5 ppm. Amine and hydrazide protons would be broad and their chemical shifts would be solvent-dependent.
^{13}C NMR	Signals for the aromatic carbons and a downfield signal for the carbonyl carbon (typically 165-175 ppm).[2]
FT-IR	Characteristic peaks for N-H stretching of the amino and hydrazide groups (around 3200-3400 cm^{-1}), C=O stretching of the hydrazide (around 1650 cm^{-1}), and C=C stretching of the aromatic ring (around 1500-1600 cm^{-1}).[1]
Mass Spec.	A molecular ion peak (M^+) corresponding to its molecular weight (166.18 g/mol).

Applications in Drug Development

3,4-Diaminobenzhydrazide serves as a crucial intermediate in the synthesis of various biologically active molecules. One notable application is in the development of Factor Xa (FXa) inhibitors, which are a class of anticoagulant drugs used to prevent and treat thrombosis.[5]

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge to initiate the final common pathway of clot formation. By inhibiting Factor Xa, the conversion of prothrombin to thrombin is blocked, thereby preventing the formation of fibrin clots.[6][7]



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Caption: Role of Factor Xa and its inhibition.

Derivatives of **3,4-Diaminobenzhydrazide** have been synthesized and shown to be potent and selective inhibitors of Factor Xa, highlighting the importance of this scaffold in the design of novel antithrombotic agents.

Conclusion

3,4-Diaminobenzhydrazide is a valuable and versatile chemical intermediate with significant potential in both synthetic and medicinal chemistry. Its readily accessible functional groups provide a platform for the construction of complex molecular architectures, including potent enzyme inhibitors. The detailed protocols and structural information provided in this guide are intended to facilitate further research and development involving this important compound. Future work to fully characterize its physical and spectral properties would be a valuable addition to the scientific literature.

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